6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Overview
Description
6-Amino-1-butyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound with the molecular formula C(8)H({13})N(_3)O(_2) It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as poly (adp-ribose) polymerases-1 (parp-1) .
Mode of Action
It is suggested that the presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the ni site of the enzyme .
Biochemical Pathways
Similar compounds have been found to be involved in dna repair damage pathways .
Result of Action
Similar compounds have been found to result in genomic dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and a pyrimidine derivative.
Condensation Reaction: The butylamine reacts with a pyrimidine derivative under controlled conditions to form the desired product. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-butyl-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
6-Amino-1-butyl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromo-1-butyl-1H-pyrimidine-2,4-dione: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
6-Amino-1-methyl-1H-pyrimidine-2,4-dione: This derivative has a methyl group instead of a butyl group, affecting its solubility and biological activity.
Uniqueness
6-Amino-1-butyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group can influence its lipophilicity and interaction with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-1-butylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLKULBTBPLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368622 | |
Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-49-5 | |
Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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